1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(12-15-4-2-1-3-5-15)22-10-8-21(9-11-22)13-18-20-17(14-24-18)16-6-7-16/h1-5,14,16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHDLNREQOWJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Cyclopropylation: The thiazole ring is then functionalized with a cyclopropyl group using cyclopropyl bromide in the presence of a base.
Piperazine Introduction: The cyclopropylthiazole is reacted with piperazine to form the piperazinyl derivative.
Phenylethanone Addition: Finally, the piperazinyl derivative is coupled with phenylethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenylethanone moiety.
Reduction: Reduced forms of the thiazole or phenylethanone rings.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study the interactions of thiazole-containing compounds with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The phenylethanone moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. 2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone (Compound 22, )
- Structural Differences : Compound 22 replaces the cyclopropylthiazole with a 4-methylbenzo[d]thiazole group. The methylbenzo moiety increases aromaticity and lipophilicity compared to the smaller cyclopropyl group.
- Synthesis : Compound 22 was synthesized in 82% yield, suggesting efficient alkylation or acylation steps . The target compound’s synthesis likely follows similar methodology, but cyclopropylthiazole’s steric bulk may influence reaction kinetics.
- Physical Properties : Compound 22 has a melting point of 139–141°C, reflecting crystallinity influenced by the planar benzo[d]thiazole. The cyclopropyl analog may exhibit a lower Mp due to reduced molecular symmetry.
Comparison with Nitroimidazole-Triazole Hybrids ()
- Structural Differences : describes piperazinyl-tagged nitroimidazole-triazole hybrids (e.g., 10a-c ), which replace the thiazole with nitroimidazole and triazole groups. These substituents introduce hydrogen-bonding capacity and electron-withdrawing effects absent in the target compound .
- Biological Activity : The nitroimidazole-triazole hybrids were tested against solid tumors, highlighting the role of nitro groups in bioreductive activation. The target compound’s thiazole may instead modulate kinase or GPCR targets, though direct activity data are unavailable .
Comparison with 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone ()
- Structural Differences : This analog substitutes the thiazole with a benzylpiperidine group, increasing molecular weight (377.53 g/mol vs. ~350 g/mol for the target compound) and lipophilicity (logP ~3.5 vs. ~2.8 estimated for the cyclopropylthiazole) .
- Pharmacokinetics : The benzylpiperidine moiety may enhance CNS penetration but could also increase metabolic oxidation risks compared to the thiazole’s stability .
Comparison with Trifluoromethylphenyl and Thiophene Derivatives ()
- Structural Differences: Compounds like 21 (thiophene) and 5 (trifluoromethylphenyl) feature electron-deficient aromatic systems.
- Electronic Effects : The trifluoromethyl group in 5 enhances metabolic stability and electronegativity, whereas the cyclopropyl group offers conformational rigidity without significant electronic perturbation .
Biological Activity
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound belonging to the class of piperazine derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry. The structural features of this compound suggest diverse biological activities, making it a subject of interest for further research.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 344.48 g/mol. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Reaction of an α-haloketone with thiourea under basic conditions.
- Cyclopropylation : Functionalization of the thiazole ring using cyclopropyl bromide.
- Piperazine Introduction : Reaction of the cyclopropylthiazole with piperazine to form the piperazinyl derivative.
- Phenylethanone Addition : Coupling the piperazinyl derivative with phenylethanone under acidic or basic conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can coordinate with metal ions or active sites in enzymes, while the piperazine moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions. The phenylethanone component contributes to overall stability and bioavailability.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that compounds within the thiazole-piperazine class exhibit significant anticancer effects. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, suggesting that the structural modifications in this compound may enhance its anticancer potential.
Anti-inflammatory Activity
The compound's potential as a cyclooxygenase (COX) inhibitor has been explored, with some derivatives exhibiting selective inhibition of COX-2, which is implicated in inflammatory processes. This activity could position it as a candidate for treating inflammatory diseases.
Tyrosinase Inhibition
Tyrosinase inhibitory activity has been reported for similar thiazole-containing compounds, which may suggest that this compound could also possess this property, making it relevant for skin depigmentation applications.
Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds:
| Study | Findings |
|---|---|
| PubMed Study on COX Inhibitors | Identified structure–activity relationships for COX inhibitors, highlighting the importance of substituents on phenolic rings for enhanced activity. |
| Tyrosinase Inhibition Research | Explored various thiazole derivatives showing potent tyrosinase inhibition, suggesting potential applications in skin treatments. |
| Demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
